Cas no 870-73-5 (Ethyl dithioacetate)

Ethyl dithioacetate (C4H8S2) is a sulfur-containing organic compound characterized by its dithioester functional group. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of thioesters, heterocycles, and sulfur-based ligands. The compound’s reactivity stems from its ability to participate in nucleophilic additions and radical reactions, making it valuable for constructing complex molecular frameworks. Its stability under controlled conditions and compatibility with various reagents enhance its utility in synthetic applications. Ethyl dithioacetate is also employed in coordination chemistry and material science, where its sulfur atoms facilitate metal binding and polymer modifications. Proper handling is advised due to its potential sensitivity to moisture and strong oxidizers.
Ethyl dithioacetate structure
Ethyl dithioacetate structure
Product Name:Ethyl dithioacetate
CAS No:870-73-5
MF:C4H8S2
MW:120.236318588257
MDL:MFCD00042982
CID:40108
PubChem ID:24862031
Update Time:2025-10-30

Ethyl dithioacetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl dithioacetate
    • DITHIOACETIC ACID ETHYL ESTER
    • ethyl ethanedithioate
    • CH3C(S)SC2H5
    • ethanedithioic acid ethyl ester
    • ethyl 35S-dithioacetate
    • ethyl ethane(dithioate)
    • S-ethyl thioacetate
    • Aceticacid, dithio-, ethyl ester (7CI,8CI)
    • Thioacetylthioethane
    • Acetic acid, dithio-, ethyl ester (7CI, 8CI)
    • Ethyl ethane(dithioate) (ACI)
    • 1-(Ethylsulfanyl)ethane-1-thione
    • Ethyl dithioacetate, 98%
    • SCHEMBL2029533
    • DTXSID00236049
    • AKOS015898563
    • EINECS 212-801-4
    • 870-73-5
    • W-104042
    • Ethyl ethanedithioate #
    • Ethane(dithioic) acid, ethyl ester
    • NS00039167
    • MDL: MFCD00042982
    • Inchi: 1S/C4H8S2/c1-3-6-4(2)5/h3H2,1-2H3
    • InChI Key: KCOPWUJJPSTRIZ-UHFFFAOYSA-N
    • SMILES: S=C(C)SCC

Computed Properties

  • Exact Mass: 120.00700
  • Monoisotopic Mass: 120.00674260g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 2
  • Complexity: 49.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.6
  • Topological Polar Surface Area: 57.4Ų

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.048 g/mL at 25 °C(lit.)
  • Boiling Point: 61 °C/23 mmHg(lit.)
  • Flash Point: Fahrenheit: 114.8 ° f
    Celsius: 46 ° c
  • Refractive Index: n20/D 1.568(lit.)
  • PSA: 57.39000
  • LogP: 2.08680
  • Solubility: Not determined

Ethyl dithioacetate Security Information

  • Symbol: GHS02 GHS07
  • Signal Word:Warning
  • Hazard Statement: H226-H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:UN 3272
  • WGK Germany:3
  • Hazard Category Code: 10-36/37/38
  • Safety Instruction: S26
  • FLUKA BRAND F CODES:10-13-23
  • Hazardous Material Identification: Xi
  • HazardClass:3.2
  • PackingGroup:III
  • Risk Phrases:R10; R36/37/38
  • Packing Group:III
  • Safety Term:3.2

Ethyl dithioacetate Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Ethyl dithioacetate Pricemore >>

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Ethyl dithioacetate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: 2,4,6,8,9,10-Hexathia-1,3,5,7-tetraphosphatricyclo[3.3.1.13,7]decane, 1,3,5,7-te…
Reference
One pot synthesis of dithio-esters from carboxylic acids, alcohols, and P4S10
Davy, Hubert; et al, Chemistry & Industry (London, 1985, (24),

Production Method 2

Reaction Conditions
1.1 Solvents: 1,2,4-Trichlorobenzene
Reference
Direct synthesis of various dithioesters from carboxylic acids
Davy, Hubert; et al, Journal of Chemical Research, 1985, (8),

Production Method 3

Reaction Conditions
1.1 Catalysts: Acetic acid
Reference
A direct conversion of carboxylic acids into dithio esters
Davy, Hubert, Journal of the Chemical Society, 1982, (8), 457-8

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrogen sulfide Solvents: Pyridine
Reference
An improved preparation of dithioesters and some reactions and spectral properties of these compounds
Marvel, C. S.; et al, Journal of the American Chemical Society, 1955, 77, 5997-9

Production Method 5

Reaction Conditions
1.1 Reagents: Lithium ,  Ammonium chloride
Reference
Reaction of α,β-unsaturated ethers, amines, thioethers, and selenoethers with lithium in liquid ammonia
Brandsma, Lambert; et al, Recueil des Travaux Chimiques des Pays-Bas, 1969, 88(5), 513-18

Production Method 6

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
1.2 -
Reference
A new preparation of 5-(alkylthio)-1,2-dithiole-3-thiones and a highly functionalized 1,3-dithiole-2-thione
Lu, F. L.; et al, Journal of Organic Chemistry, 1989, 54(9), 2165-9

Production Method 7

Reaction Conditions
Reference
Dithiocarboxylic acid esters
Glass, R. S., Science of Synthesis, 2005, 22, 109-132

Production Method 8

Reaction Conditions
1.1 -
2.1 Catalysts: Acetic acid
Reference
A direct conversion of carboxylic acids into dithio esters
Davy, Hubert, Journal of the Chemical Society, 1982, (8), 457-8

Ethyl dithioacetate Raw materials

Ethyl dithioacetate Preparation Products

Additional information on Ethyl dithioacetate

Ethyl dithioacetate (CAS No. 870-73-5): A Versatile Compound in Modern Chemical Research

Ethyl dithioacetate, with the chemical formula C₄H₆O₂S₂ and a CAS number of 870-73-5, is a significant compound in the field of organic chemistry and has garnered considerable attention due to its diverse applications. This organosulfur compound, characterized by its dithioacetic acid ester structure, exhibits unique chemical properties that make it invaluable in various synthetic processes and research endeavors.

The compound is primarily recognized for its role as a building block in the synthesis of more complex molecules. Its molecular structure, featuring two sulfur atoms bonded to a central carbon atom, allows for versatile reactivity, making it a key intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The ethyl group attached to the dithioacetic acid moiety contributes to its solubility in organic solvents, facilitating its use in a wide range of chemical reactions.

In recent years, Ethyl dithioacetate has found applications in the development of novel drug candidates. Researchers have leveraged its reactivity to synthesize derivatives with potential therapeutic properties. For instance, studies have explored its utility in creating compounds that exhibit antimicrobial and anti-inflammatory effects. The ability of Ethyl dithioacetate to undergo nucleophilic substitution reactions has been particularly useful in constructing heterocyclic frameworks, which are common motifs in many biologically active molecules.

Moreover, Ethyl dithioacetate has been investigated for its role in material science. Its chelating properties make it an effective ligand in coordination chemistry, where it can form stable complexes with transition metals. These complexes have been studied for their catalytic activity in various organic transformations, including hydrogenation and oxidation reactions. The compound's ability to stabilize metal centers also makes it valuable in the development of new catalysts for industrial processes.

The compound's significance extends to the field of agrochemistry as well. Ethyl dithioacetate derivatives have been explored as potential fungicides and herbicides due to their ability to interfere with microbial cell wall synthesis. This property has led to research into developing environmentally friendly alternatives to conventional agrochemicals. By utilizing Ethyl dithioacetate as a precursor, scientists aim to create compounds that are both effective and sustainable.

Recent advancements in computational chemistry have further highlighted the importance of Ethyl dithioacetate. Molecular modeling studies have provided insights into its interaction with biological targets, aiding in the rational design of drug molecules. These studies have shown that modifications to the ethyl group and the sulfur atoms can significantly alter the compound's binding affinity and pharmacological activity. This knowledge is crucial for optimizing drug candidates during the early stages of pharmaceutical development.

The synthesis of Ethyl dithioacetate itself is an area of active research. Chemists have developed efficient methods for its preparation, often involving the reaction of thiol compounds with carbon disulfide under controlled conditions. These synthetic routes are optimized for yield and purity, ensuring that researchers have access to high-quality starting materials for their investigations. The development of greener synthetic protocols has also been a focus, with efforts aimed at reducing waste and minimizing energy consumption.

In conclusion, Ethyl dithioacetate (CAS No. 870-73-5) is a multifaceted compound with broad applications across various scientific disciplines. Its unique chemical properties make it indispensable in organic synthesis, pharmaceutical development, material science, and agrochemistry. As research continues to uncover new possibilities for this versatile compound, its importance is likely to grow even further.

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